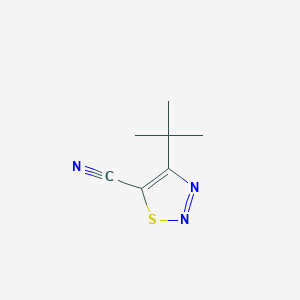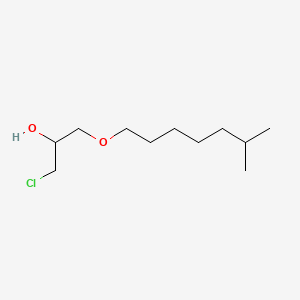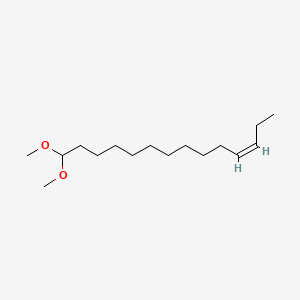
3-Tetradecene, 14,14-dimethoxy-, (3Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tetradecene, 14,14-dimethoxy-, (3Z)- is an organic compound with the molecular formula C16H32O2 It is a stereoisomer of tetradecene, characterized by the presence of two methoxy groups at the 14th carbon and a double bond in the Z-configuration at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- typically involves the reaction of tetradecene with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of methoxy groups. The stereochemistry of the double bond is controlled by the reaction conditions and the choice of catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- on a large scale.
化学反応の分析
Types of Reactions
3-Tetradecene, 14,14-dimethoxy-, (3Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14,14-dimethoxy-3-tetradecanone.
Reduction: Formation of 14,14-dimethoxytetradecane.
Substitution: Formation of various substituted tetradecenes depending on the nucleophile used.
科学的研究の応用
3-Tetradecene, 14,14-dimethoxy-, (3Z)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- involves its interaction with specific molecular targets. The methoxy groups and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Tetradecene, (3E)-: The E-isomer of 3-Tetradecene with different stereochemistry.
14,14-Dimethoxy-3-tetradecene: Without specifying the Z- or E-configuration.
3-Tetradecene: Without methoxy groups.
Uniqueness
3-Tetradecene, 14,14-dimethoxy-, (3Z)- is unique due to its specific stereochemistry and the presence of methoxy groups, which confer distinct chemical and physical properties. These features make it valuable for targeted applications where stereochemistry and functional groups play critical roles.
特性
CAS番号 |
71566-63-7 |
|---|---|
分子式 |
C16H32O2 |
分子量 |
256.42 g/mol |
IUPAC名 |
(Z)-14,14-dimethoxytetradec-3-ene |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h5-6,16H,4,7-15H2,1-3H3/b6-5- |
InChIキー |
ZLMSFERROZEDJZ-WAYWQWQTSA-N |
異性体SMILES |
CC/C=C\CCCCCCCCCC(OC)OC |
正規SMILES |
CCC=CCCCCCCCCCC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


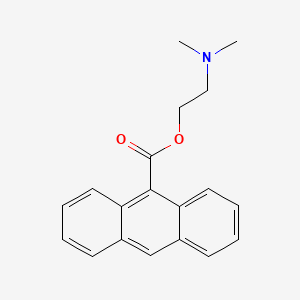
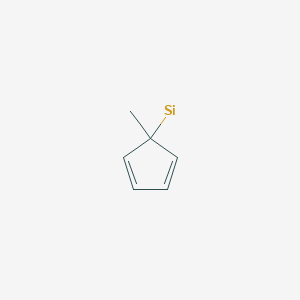
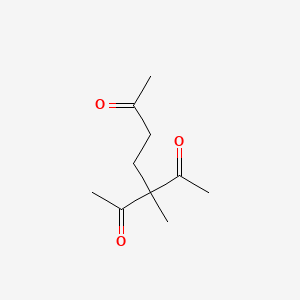
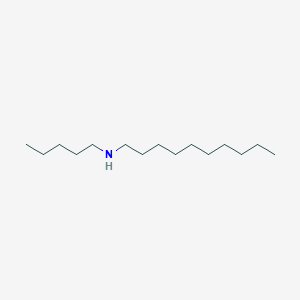
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
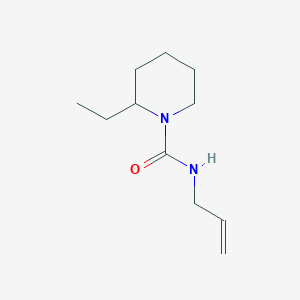
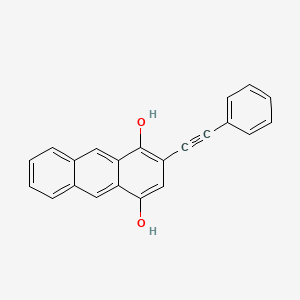
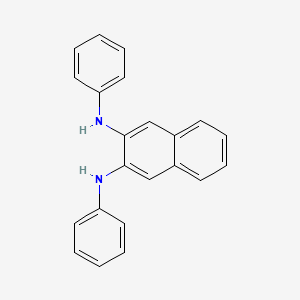
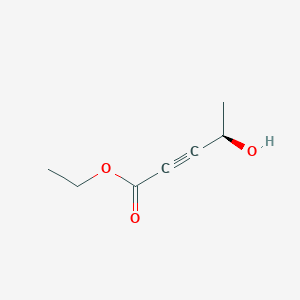
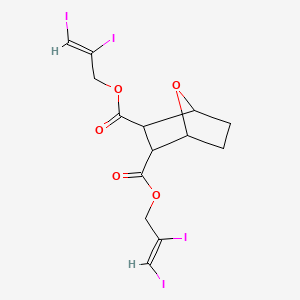
![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
